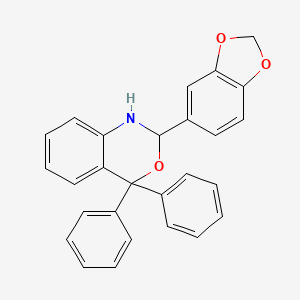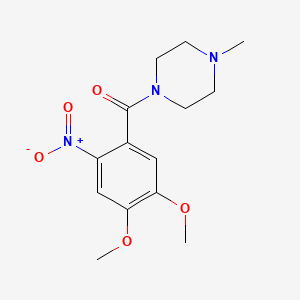![molecular formula C15H20F3N3O B5569793 N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)
N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. The compound also contains a trifluoromethyl group (-CF3), which is a functional group consisting of three fluorine atoms attached to a carbon atom. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, often increasing its stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings, followed by the introduction of the isopropyl and trifluoromethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine and pyridine rings may undergo reactions such as substitution or addition, while the trifluoromethyl group may participate in reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors such as its molecular structure and the functional groups present .Applications De Recherche Scientifique
Rearrangement and Synthesis Techniques
One area of research involves the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution, leading to pyridin-4-yl α-substituted acetamide products. This rearrangement, resulting in a formal two-carbon insertion, has implications for the synthesis of various compounds, including N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide derivatives (Getlik et al., 2013).
Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives of N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide have been investigated as corrosion inhibitors. The synthesis and evaluation of these compounds, particularly their efficiency in preventing steel corrosion in acidic and oil medium, highlight their potential in industrial applications (Yıldırım & Çetin, 2008).
Molecular Docking and Anticancer Research
Furthermore, N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide derivatives have been synthesized for anticancer drug research, utilizing molecular docking analysis targeting specific receptors. The structural analysis of these compounds provides insight into their potential therapeutic applications (Sharma et al., 2018).
Chemical Imidization and Polymer Research
Additionally, the compound's derivatives have been used to study the effect of medium on chemical imidization, particularly in the transformation of polyamic acid into polymers containing imide and isoimide rings. This research has implications for the development of materials with specific properties and applications (Koton et al., 1984).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3S,4R)-4-propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-9(2)12-7-21(8-13(12)20-10(3)22)14-5-4-11(6-19-14)15(16,17)18/h4-6,9,12-13H,7-8H2,1-3H3,(H,20,22)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYPFWALLNABL-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)


![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)